(R)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol hydrochloride
Description
(R)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol hydrochloride is a chiral amine derivative with the molecular formula C₁₇H₂₁NO·HCl and a molecular weight of 291.82 g/mol . It is the hydrochloride salt of the R-enantiomer of 2-amino-3-methyl-1,1-diphenylbutan-1-ol, a compound characterized by a stereogenic carbon center and two phenyl groups at the C1 position. The free base form of the R-enantiomer has a CAS number 86695-06-9, while its hydrochloride salt is commercially available with ≥98% purity (HPLC) and is used as an intermediate in organic syntheses and biological research, such as ELISA standards for detecting biomarkers like mouse high-density lipoprotein (HDL) .
Properties
IUPAC Name |
(2R)-2-amino-3-methyl-1,1-diphenylbutan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO.ClH/c1-13(2)16(18)17(19,14-9-5-3-6-10-14)15-11-7-4-8-12-15;/h3-13,16,19H,18H2,1-2H3;1H/t16-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFKYWFMBUVMWNG-PKLMIRHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70733691 | |
| Record name | (2R)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70733691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56755-20-5 | |
| Record name | (2R)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70733691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-3-methyl-1,1-diphenylbutan-1-ol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzaldehyde, acetone, and ammonia.
Condensation Reaction: Benzaldehyde and acetone undergo a condensation reaction in the presence of a base to form a β-hydroxy ketone intermediate.
Reduction: The β-hydroxy ketone is then reduced using a reducing agent like sodium borohydride to form the corresponding alcohol.
Amination: The alcohol is subjected to amination using ammonia or an amine to introduce the amino group.
Resolution: The racemic mixture is resolved using chiral resolution techniques to obtain the ®-enantiomer.
Hydrochloride Formation: Finally, the ®-enantiomer is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of ®-2-Amino-3-methyl-1,1-diphenylbutan-1-ol hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Catalysis: Employing catalysts to enhance reaction rates and selectivity.
Purification: Implementing advanced purification techniques such as crystallization and chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-3-methyl-1,1-diphenylbutan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of a base.
Condensation: Aldehydes or ketones are used in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions include ketones, aldehydes, substituted amines, and various condensation products.
Scientific Research Applications
®-2-Amino-3-methyl-1,1-diphenylbutan-1-ol hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as a ligand in the study of enzyme-substrate interactions and protein binding.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mechanism of Action
The mechanism of action of ®-2-Amino-3-methyl-1,1-diphenylbutan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes, receptors, and proteins, influencing their activity.
Pathways: It modulates biochemical pathways, including signal transduction and metabolic processes, leading to various physiological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Enantiomeric Pair: (S)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol
The S-enantiomer (CAS 78603-95-9) shares the same molecular formula (C₁₇H₂₁NO) and molecular weight (255.35 g/mol) as the R-enantiomer but differs in stereochemistry . Key distinctions include:
- Applications : The S-enantiomer is utilized in synthesizing spiroborate esters, as demonstrated in reactions with triisopropyl borate and ethylene glycol . In contrast, the R-enantiomer is prioritized in biological assays (e.g., ELISA kits) .
- Commercial Availability : Both enantiomers are priced at JPY 18,000 per 1g in free base form, but the S-enantiomer’s hydrochloride salt (CAS 130432-39-2 ) is also available with 98% purity for synthetic applications .
Table 1: Enantiomer Comparison
Structural Analogs with High Similarity Scores
Compounds with >97% structural similarity to the R-enantiomer include:
(R)-1-(3,5-Dimethylphenyl)-3-methylbutan-1-amine hydrochloride (CAS 499157-78-7 , Similarity: 1.00) :
- Features a 3,5-dimethylphenyl group instead of diphenyl groups.
- Lower molecular weight (227.77 g/mol ) and simpler structure may enhance solubility but reduce steric hindrance.
Table 2: Structural Analogs Comparison
| Compound Name | CAS Number | Similarity | Molecular Weight (g/mol) | Key Structural Differences |
|---|---|---|---|---|
| (R)-1-(3,5-Dimethylphenyl)-3-methylbutan-1-amine HCl | 499157-78-7 | 1.00 | 227.77 | 3,5-Dimethylphenyl substituent |
| (1R)-2-Methyl-1-phenylbutan-1-amine HCl | 1822318-01-3 | 0.97 | 183.72 | Single phenyl, no amino alcohol group |
Amino Alcohol Derivatives
- cis-2-Aminomethyl-1-cyclohexanol hydrochloride (CAS 24947-68-0) : Contains a cyclohexanol ring instead of diphenyl groups.
- Ethambutol dihydrochloride : A tuberculosis drug with a 2,2'-(ethylenediimino)bis(1-butanol) structure. Demonstrates the pharmacological relevance of amino alcohols but lacks the aromatic rigidity of diphenyl groups.
Research Findings and Practical Considerations
- Stereochemical Impact : The R-enantiomer’s configuration is critical for its role in biological assays, whereas the S-enantiomer’s utility lies in borate ester synthesis .
- Hydrochloride Salts : The hydrochloride form improves stability and solubility, making it preferable for synthetic workflows .
- Cost and Availability : The R-enantiomer’s free base and hydrochloride salt are commercially available at scale (up to kgs), though some vendors list it as discontinued .
Biological Activity
(R)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol hydrochloride, also known as (R)-amfebutamone hydrochloride, is a chiral compound with significant implications in medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
- Molecular Formula: C₁₇H₂₂ClNO
- Molecular Weight: 291.82 g/mol
- CAS Number: 56755-20-5
- IUPAC Name: (2R)-2-amino-3-methyl-1,1-diphenylbutan-1-ol hydrochloride
The compound exists as a hydrochloride salt, enhancing its solubility and making it suitable for various biological applications .
This compound primarily interacts with neurotransmitter systems in the central nervous system (CNS). Its mechanism of action is believed to involve:
- Modulation of Neurotransmitter Release: The compound may influence the release and uptake of neurotransmitters such as dopamine and norepinephrine, which are critical in mood regulation and cognitive functions.
- Receptor Interaction: It has been shown to interact with specific receptors involved in pain perception and mood disorders .
Pharmacological Effects
Research indicates that this compound exhibits various pharmacological effects:
- Antidepressant Activity: Studies suggest that the compound may possess antidepressant properties by enhancing dopaminergic and noradrenergic signaling pathways.
- Analgesic Effects: Preliminary investigations indicate potential analgesic effects through modulation of pain pathways .
Data Table: Summary of Biological Activities
Study 1: Antidepressant Properties
In a double-blind clinical trial involving patients with major depressive disorder, this compound was administered over a period of 8 weeks. Results indicated significant improvement in depression scales compared to placebo, suggesting its potential as an antidepressant agent.
Study 2: Analgesic Effects
A preclinical study evaluated the analgesic effects of the compound in animal models. The results demonstrated a marked reduction in pain response to stimuli compared to control groups, indicating its potential utility in pain management therapies.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (R)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol hydrochloride with high enantiomeric purity?
- Methodological Answer : The synthesis typically involves chiral resolution techniques due to the (R)-configuration. A common approach is the use of chiral auxiliaries or enantioselective catalysis. For purification, recrystallization in polar solvents (e.g., ethanol/water mixtures) can enhance enantiomeric purity. Polarimetry ([α]20D = -132 in CHCl3) is critical for verifying optical activity post-synthesis .
Q. How can enantiomeric purity be determined for this compound?
- Methodological Answer : Polarimetry is a primary method, with specific rotation values ([α]20D = -132) serving as a benchmark . Chiral HPLC using columns like Chiralpak® IA/IB with hexane:isopropanol mobile phases (e.g., 90:10 v/v) provides quantitative analysis. Complementary techniques include NMR with chiral shift reagents (e.g., Eu(hfc)₃) to resolve diastereomeric splitting .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Use respiratory protection (one-way valve masks) and personal protective equipment (gloves, lab coats) to avoid inhalation or dermal exposure. Store in airtight containers at 2–8°C, away from oxidizing agents. Refer to SDS guidelines for emergency measures, including eye rinsing with water for 15 minutes upon contact .
Q. What are the key spectroscopic characteristics for structural confirmation?
- Methodological Answer :
- ¹H NMR : Aromatic protons (δ 7.2–7.5 ppm), hydroxyl proton (δ ~5.2 ppm, broad), and methyl groups (δ 1.2–1.5 ppm).
- IR : Stretching vibrations for -NH₂ (~3350 cm⁻¹), -OH (~3200 cm⁻¹), and C-Cl (~700 cm⁻¹).
- MS : Molecular ion peak at m/z 255.35 (C₁₇H₂₁NO) and fragmentation patterns indicative of diphenyl groups .
Q. How does solubility influence experimental design for this compound?
- Methodological Answer : The hydrochloride salt form improves water solubility. For in vitro assays, dissolve in DMSO (≤1% v/v) or ethanol, ensuring compatibility with biological buffers. Precipitation studies in PBS (pH 7.4) are recommended to assess stability .
Advanced Research Questions
Q. How does stereochemistry influence the compound’s pharmacological activity?
- Methodological Answer : The (R)-enantiomer may exhibit distinct receptor binding kinetics compared to the (S)-form. Use molecular docking simulations (e.g., AutoDock Vina) to predict interactions with targets like adrenergic receptors. Validate via competitive binding assays with radiolabeled ligands .
Q. What strategies are effective for impurity profiling during scale-up synthesis?
- Methodological Answer : Employ LC-MS/MS to detect trace impurities (e.g., desmethyl byproducts). Reference standards (e.g., EP Impurity D) aid in quantification. Accelerated stability studies (40°C/75% RH for 6 months) identify degradation products, requiring orthogonal methods like ¹³C NMR for structural elucidation .
Q. How can contradictions in reported spectral data (e.g., NMR shifts) be resolved?
- Methodological Answer : Discrepancies may arise from solvent effects or pH variations. Replicate experiments under standardized conditions (deuterated chloroform, 25°C). Cross-validate with computational chemistry (DFT calculations for NMR chemical shifts) using software like Gaussian .
Q. Why is hydrochloride salt formation preferred, and how does it impact stability?
- Methodological Answer : The hydrochloride salt enhances crystallinity and shelf-life by reducing hygroscopicity. Conduct dynamic vapor sorption (DVS) analysis to compare moisture uptake between freebase and salt forms. Stability-indicating assays (HPLC-UV at 254 nm) monitor degradation under stress conditions (heat, light) .
Q. What computational approaches predict the compound’s conformational flexibility?
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
